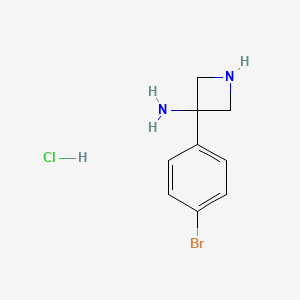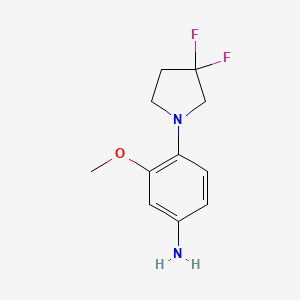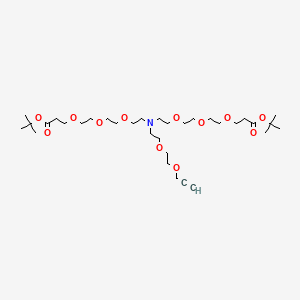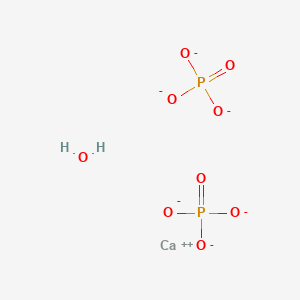
4-(Benzyl(methyl)amino)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid is an organic compound characterized by its unique structure, which includes a benzyl group, a methylamino group, and a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid typically involves the following steps:
Starting Materials: Benzylamine, methylamine, and maleic anhydride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.
Procedure: Benzylamine and methylamine are reacted with maleic anhydride to form the intermediate product, which is then subjected to further reaction to yield the final compound.
Industrial Production Methods: In an industrial setting, the production of (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its effects.
Comparación Con Compuestos Similares
- (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid
- (2E)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid
- 4-[benzyl(methyl)amino]-4-oxobutanoic acid
Comparison:
- Structural Differences: The position of the double bond (Z or E configuration) can significantly impact the compound’s reactivity and biological activity.
- Unique Features: (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid is unique due to its specific configuration, which may confer distinct properties compared to its isomers.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
(Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-13(11(14)7-8-12(15)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16)/b8-7- |
Clave InChI |
LFWYJFPYELUEKZ-FPLPWBNLSA-N |
SMILES isomérico |
CN(CC1=CC=CC=C1)C(=O)/C=C\C(=O)O |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



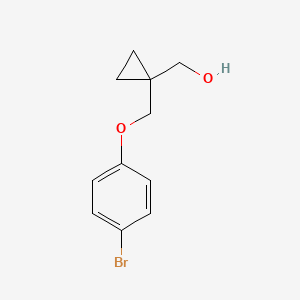


![(5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719590.png)
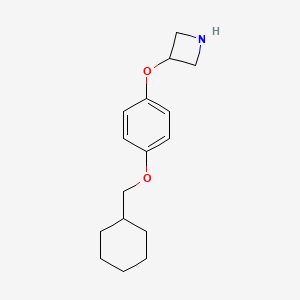
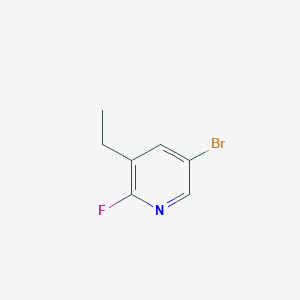
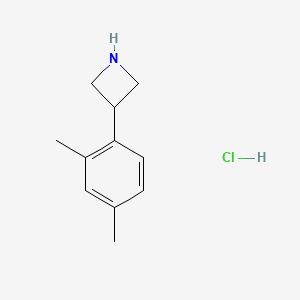
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester](/img/structure/B13719626.png)
